molecular formula C16H27NO5 B2858133 3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 2248272-51-5

3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No. B2858133
CAS RN: 2248272-51-5
M. Wt: 313.394
InChI Key: RLXMCIYFQSPLPX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a useful research compound. Its molecular formula is C16H27NO5 and its molecular weight is 313.394. The purity is usually 95%.
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Scientific Research Applications

DABCO-Promoted Decarboxylative Acylation

1,4-Diazabicyclo[2.2.2]octane (DABCO) is effective in decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates, leading to the synthesis of α-keto and α,β-unsaturated amides or esters. This process occurs without metal catalysts and includes a variety of carboxylic acids, yielding products in good to excellent yields (Zhang et al., 2017).

Chemical and Biological Oxidation Reactions

Chemical and biological oxidation of 1,8-cineole, a structure related to the chemical of interest, produces hydroxy, oxo, and acid derivatives. This research provides insight into the regio- and stereoselectivities obtained from this compound, with exhaustive compilation of physical properties and spectroscopic data, offering valuable information for analytical and synthetic methods (Azerad, 2014).

Mechanochemical Preparation of Adducts

The solid-state preparation of adducts (co-crystals and molecular salts) of DABCO with aromatic polycarboxylic acids showcases a method for modifying and improving the properties of chemical compounds through mechanochemical processes. This research underlines the versatility of DABCO in forming stable structures with various acids (Marivel et al., 2010).

Inhibition of Catecholamine Secretion

Compounds derived from Conyza canadensis (horseweed) have been found to inhibit catecholamine secretion, demonstrating potential therapeutic applications. These findings illustrate the pharmacological potential of structurally complex derivatives in modulating physiological processes (Ding et al., 2010).

Methoxycarbonylation of Alkynes

The methoxycarbonylation of alkynes catalyzed by palladium complexes, producing unsaturated esters or diesters, highlights an efficient synthetic route for creating valuable chemical intermediates. This process, including a methoxycarbonylation–isomerisation–methoxycarbonylation sequence, demonstrates the utility of these reactions in organic synthesis (Magro et al., 2010).

properties

IUPAC Name

3,3-dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO5/c1-13(2,3)21-12(20)17-10-15-6-8-16(9-7-15,11(18)19)14(4,5)22-15/h6-10H2,1-5H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXMCIYFQSPLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC(O1)(CC2)CNC(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

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